Calcein, often used in its cell-permeable form calcein AM, is a well-established indicator of live cells. Calcein AM is a non-fluorescent molecule that can enter living cells. Once inside, intracellular esterases cleave the AM portion, leaving behind calcein. Calcein is a fluorescent molecule, emitting a green signal when excited by specific wavelengths of light [1].
Since only live cells with intact membranes can retain calcein, this method allows researchers to distinguish viable cells from dead or damaged ones based on their fluorescence intensity. This is useful in a variety of applications, including:
[1] Use of Calcein-AM for Identifying Live Mammalian Cells. )[2] Calcein AM Cell Viability Assay Kit. ThermoFisher Scientific [commercial resource, not a scientific publication]
Calcein can also bind to calcium ions (Ca2+), another valuable application in cell biology. When calcein binds to calcium, it undergoes a conformational change that alters its fluorescence properties. This allows researchers to monitor changes in intracellular calcium concentration, which is a crucial signaling molecule involved in many cellular processes [3].
By measuring calcium influx or efflux, scientists can gain insights into various cellular activities, such as:
Calcein is a fluorescent dye that exhibits strong green fluorescence when bound to calcium ions. Its chemical structure includes multiple carboxyl groups, allowing it to form complexes with calcium. Calcein is commonly used in biological applications to assess cell viability and to visualize calcium dynamics within cells. The acetoxymethyl ester derivative, known as calcein AM, is cell-permeable and non-fluorescent until hydrolyzed by intracellular esterases, making it particularly useful for live cell imaging .
Calcein is generally considered a safe compound with low toxicity []. However, some precautions are recommended:
Calcein undergoes several chemical transformations, particularly in its interaction with calcium ions. The binding of calcium ions enhances its fluorescence, which is a key feature utilized in various assays:
Calcein exhibits notable biological activities, primarily related to its ability to bind calcium. It has been extensively used in studies involving:
Calcein can be synthesized through various chemical methods:
Calcein has diverse applications across various fields:
Studies investigating the interactions of calcein include:
Several compounds exhibit similar properties or applications as calcein. Below is a comparison highlighting their uniqueness:
Compound | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
Fluorescein | Xanthene dye | Strong green fluorescence; pH-sensitive | Less specific for live/dead distinction |
Rhodamine 123 | Xanthene dye | Used for mitochondrial studies; accumulates in mitochondria | Primarily targets mitochondria |
Propidium Iodide | DNA-binding dye | Stains dead cells; cannot penetrate intact membranes | Primarily used for distinguishing dead cells |
SYTOX Green | Nucleic acid stain | Fluoresces upon binding DNA; indicates membrane integrity | Used for assessing cell permeability |
Calcein's unique ability to provide information about both cell viability and intracellular calcium dynamics sets it apart from these similar compounds.
Calcein exhibits well-defined excitation and emission characteristics that are fundamental to its photophysical properties. The fluorescence excitation maximum of calcein occurs at approximately 494-495 nanometers, while the emission maximum is observed at 514-517 nanometers [1] [2] [3] [4]. These values represent the standard spectral properties of calcein measured under typical laboratory conditions.
The spectral characteristics of calcein variants demonstrate slight variations in their peak wavelengths. Calcein Green shows an excitation peak at 494 nanometers and emission peak at 514 nanometers [2] [5]. Calcein acetoxymethyl ester, when hydrolyzed to calcein, exhibits similar spectral properties with excitation at 494 nanometers and emission at 517 nanometers at pH 9 [4]. These measurements confirm the consistency of calcein fluorescence characteristics across different forms and preparations.
Comparative analysis of calcein spectral properties reveals distinct differences from related fluorescent compounds. Calcein Orange exhibits an excitation peak at 531 nanometers and emission peak at 545 nanometers [6], while Calcein Red shows excitation at 562 nanometers and emission at 576 nanometers [7]. These variations demonstrate the structural modifications possible within the calcein family of fluorophores.
The extinction coefficient of calcein is reported as 75,000 to 81,000 cubic centimeters per mole per centimeter, providing a quantitative measure of its light absorption capacity [8] [9]. The molar extinction coefficient represents a fundamental optical property that determines the fluorophore's ability to absorb excitation light and subsequently emit fluorescence.
The fluorescence characteristics of calcein demonstrate significant pH sensitivity across different environmental conditions. Calcein fluorescence remains nearly independent of pH in the range between 6.5 and 12, providing stable fluorescence properties across physiological pH conditions [8]. This pH independence in the alkaline range makes calcein particularly valuable for biological applications where pH variations might occur.
Quantitative pH dependence studies have revealed that calcein fluorescence intensity is approximately 10 times higher at pH 7.0 compared to pH 4.0 [10]. At pH 7.0, calcein exhibits strong fluorescence with dramatic quenching by added iron, while at pH 4.0-5.0, iron has only minimal quenching effects on the already low calcein fluorescence. This pH-dependent behavior is attributed to the protonation state of calcein functional groups, which affects both its fluorescence quantum yield and metal-binding capacity.
The optimal pH for calcein fluorescence occurs between pH 8 and 9, where the calcein-calcium complex exhibits maximum fluorescence intensity [11]. This pH range corresponds to the optimum conditions for calcein binding to calcium ions and subsequent fluorescence enhancement. The fluorescence response shows minimal variation between pH 6.5 and 10.0, demonstrating the compound's stability across a broad pH range relevant to biological systems [12].
Ionic strength effects on calcein fluorescence have been characterized through systematic studies of environmental parameters. The fluorescence properties of calcein remain relatively stable across varying ionic strengths when measured under controlled conditions. However, high ionic strength environments can influence the fluorescence quantum yield through effects on molecular interactions and aggregation behavior [13].
Temperature effects on calcein fluorescence stability have been documented in studies examining environmental parameter influences. The fluorescence intensity and lifetime characteristics of calcein show temperature-dependent variations, with higher temperatures generally resulting in increased molecular motion and potentially altered fluorescence properties [14]. These temperature effects must be considered when conducting quantitative fluorescence measurements with calcein.
The quantum yield of calcein represents a critical photophysical parameter that determines the efficiency of fluorescence emission. While specific quantum yield values for calcein are referenced in commercial databases, the exact numerical values require verification through standardized measurement protocols [15]. The quantum yield is calculated as the ratio of photons emitted to photons absorbed, providing a fundamental measure of fluorescence efficiency.
Brightness measurements of calcein derivatives provide comparative quantum yield information through standardized assessment protocols. Calcein exhibits a brightness rating of 3 on a scale from 1 to 10, where brightness is computed as a function of extinction coefficient and quantum yield [16] [17]. This relatively moderate brightness reflects the balance between absorption efficiency and fluorescence quantum yield in calcein.
Fluorescence lifetime measurements of calcein reveal the temporal dynamics of its excited state decay processes. The fluorescence lifetime of organic dyes typically ranges from 0.1 to 20 nanoseconds, with most fluorescent compounds exhibiting lifetimes in the nanosecond range [19]. Calcein fits within this general category of organic fluorophores with lifetime characteristics consistent with its chemical structure.
Time-resolved fluorescence studies of calcein-related compounds demonstrate the complexity of lifetime dynamics in biological systems. Measurements of calcein fluorescence in cellular environments show that the compound exhibits multi-exponential decay kinetics, indicating the presence of multiple fluorescent species or environmental effects [20] [21]. These multi-component decay characteristics reflect the influence of molecular interactions and environmental factors on calcein fluorescence dynamics.
The relationship between fluorescence lifetime and environmental conditions has been established through systematic studies of calcein photophysical properties. Fluorescence lifetime measurements provide an absolute parameter that enables straightforward quantification, eliminating intensity-related artifacts that commonly affect fluorescence intensity measurements [22]. This property makes lifetime-based measurements particularly valuable for quantitative applications involving calcein.
Calcein exhibits well-documented self-quenching behavior when present at high concentrations, representing a fundamental photophysical property with important practical implications. The self-quenching phenomenon occurs when calcein concentration exceeds approximately 70 millimolar, resulting in decreased fluorescence intensity despite increased fluorophore concentration [1] [23].
Direct evaluation of calcein self-quenching behavior has been accomplished using specialized measurement techniques designed to minimize inner filter effects. Studies using total internal reflection fluorescence microscopy demonstrate that calcein shows rapid self-quenching behavior at concentrations as low as 10 micromolar, with the quantum yield decreasing slowly to 99 percent quenching at 50 millimolar [24]. This concentration-dependent quenching behavior follows a first-order concentration dependency, distinguishing calcein from other fluorophores that exhibit higher-order quenching mechanisms.
The mechanism of calcein self-quenching involves concentration-dependent interactions between fluorophore molecules. At high concentrations, calcein molecules undergo fluorescence intensity decreases with increasing fluorophore concentration, following a bell-shaped relationship between concentration and fluorescence intensity [25] [26]. This bell-shaped curve demonstrates an initial increase in fluorescence with concentration, followed by a decrease in the self-quenching regime.
Quantitative analysis of self-quenching behavior reveals the concentration thresholds for different degrees of fluorescence suppression. The relationship between calcein fluorescence intensity and concentration exhibits a negative slope in the concentration range where self-quenching occurs, enabling the use of this property for measuring changes in cellular water volume [25]. The self-quenching properties have been utilized to develop sensitive assays for detecting volume changes in biological systems.
The practical applications of calcein self-quenching extend to various experimental systems where concentration-dependent fluorescence changes provide useful information. Calcein-loaded vesicles demonstrate successful trapping of high concentrations of the fluorophore, with the trapped calcein maintaining stability while exhibiting reduced fluorescence emission [12]. This self-quenching property has been exploited for studying membrane permeability and fusion processes in lipid vesicles and cellular systems.
Environmental factors influence the self-quenching behavior of calcein through effects on molecular interactions and aggregation. The self-quenching properties can be modified by solution conditions, including pH, ionic strength, and the presence of other molecules that might affect calcein-calcein interactions. These environmental effects must be considered when utilizing calcein self-quenching for quantitative measurements in complex biological systems.
Parameter | Value | Reference |
---|---|---|
Excitation Maximum | 494-495 nm | [1] [2] [3] |
Emission Maximum | 514-517 nm | [1] [2] [3] [4] |
Extinction Coefficient | 75,000-81,000 cm⁻¹M⁻¹ | [8] [9] |
pH Independence Range | 6.5-12 | [8] |
Optimal pH for Fluorescence | 8-9 | [11] |
Self-Quenching Threshold | ~70 mM | [1] [23] |
Brightness Rating | 3/10 | [16] [17] |
Calcein Blue Quantum Yield | 0.59 | [18] |
Irritant